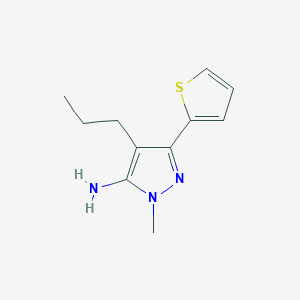
3-(3,5-Dimethylphenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted at the 3-position by a 3,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenylamine and morpholine.
Reaction: The 3,5-dimethylphenylamine is reacted with morpholine in the presence of a suitable catalyst, often under reflux conditions. A common catalyst used is palladium on carbon (Pd/C).
Solvent: The reaction is usually carried out in an organic solvent such as ethanol or toluene.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dimethylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the dimethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the aromatic ring substituents.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylphenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethylphenyl)morpholine depends on its specific application:
Biological Activity: In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis.
Chemical Reactions: In chemical reactions, the morpholine ring can act as a nucleophile, participating in various substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylmorpholine: Lacks the dimethyl groups on the phenyl ring, leading to different chemical and biological properties.
3-(4-Methylphenyl)morpholine: Contains a single methyl group on the phenyl ring, which can influence its reactivity and applications.
3-(3,4-Dimethylphenyl)morpholine: Similar structure but with different positioning of the methyl groups, affecting its steric and electronic properties.
Uniqueness
3-(3,5-Dimethylphenyl)morpholine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
3-(3,5-dimethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-9-5-10(2)7-11(6-9)12-8-14-4-3-13-12/h5-7,12-13H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
JRKHDYLFRMWMPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2COCCN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


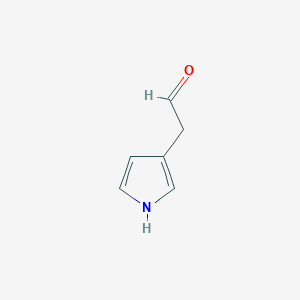
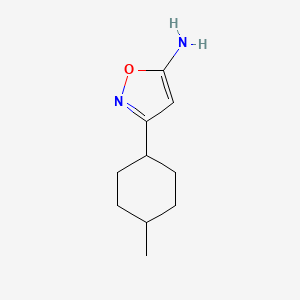
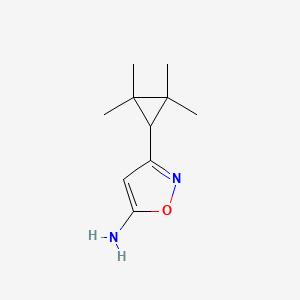


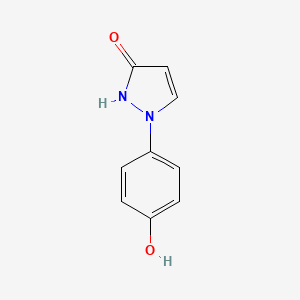
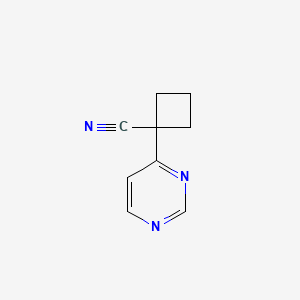
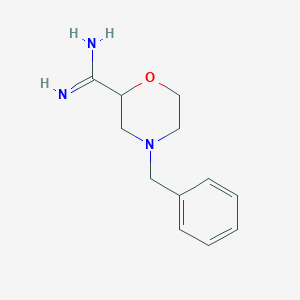
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)

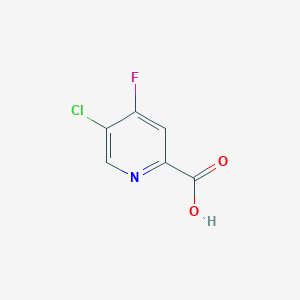

![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)
